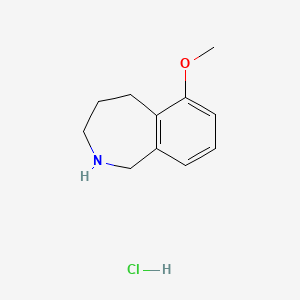

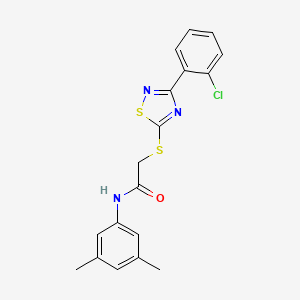

![molecular formula C24H26N2O4 B2877568 3-[(1,2-二甲基-1H-吲哚-3-基)(氧代)乙酰基]氨基-3-(4-甲基苯基)丙酸乙酯 CAS No. 862831-98-9](/img/structure/B2877568.png)

3-[(1,2-二甲基-1H-吲哚-3-基)(氧代)乙酰基]氨基-3-(4-甲基苯基)丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are frequently used in the synthesis of various organic compounds . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

Indole derivatives are often synthesized through multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Chemical Reactions Analysis

Indole derivatives are involved in a variety of chemical reactions. For instance, N-substituents at the amino ethyl group were synthesized from 2-phenyl-1H-indole via a three-step reaction process .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various techniques. For instance, the molecular formula, yield, melting point, FT-IR, 1H-NMR, and ESI-MS of a certain compound were determined .科学研究应用

Antiviral Activity

Indole derivatives, such as the compound , have been reported to exhibit significant antiviral properties . They are known to bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutic agents for viral infections .

Anti-inflammatory Properties

The indole nucleus, present in this compound, is associated with anti-inflammatory activities . This makes it a potential candidate for the treatment of chronic inflammation and related disorders .

Anticancer Applications

Compounds with an indole base structure have shown promise in anticancer research . Their ability to interact with various biological pathways can lead to the development of novel oncology treatments .

Antimicrobial Efficacy

The structural complexity of indole derivatives provides them with the capability to act as antimicrobial agents . They can be effective against a range of bacterial and fungal pathogens, which is crucial for the development of new antibiotics .

Antioxidant Potential

Indole-based compounds are known to possess antioxidant properties , which are important in neutralizing free radicals and preventing oxidative stress-related damage in cells .

Anti-corrosion Applications

Interestingly, some indole derivatives have been explored for their anti-corrosion potential . They can be used to protect metals from corrosion, which has implications in industrial settings .

作用机制

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific changes depend on the nature of the target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities can vary widely and depend on the specific biological context.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

未来方向

The future directions of research on indole derivatives are promising. Due to their significant biological activities and their role in cell biology, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, indole derivatives are potential agents for the further development of new drugs .

属性

IUPAC Name |

ethyl 3-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]-3-(4-methylphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-5-30-21(27)14-19(17-12-10-15(2)11-13-17)25-24(29)23(28)22-16(3)26(4)20-9-7-6-8-18(20)22/h6-13,19H,5,14H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWJFWVYAHIMFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

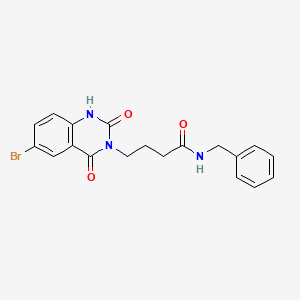

![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B2877485.png)

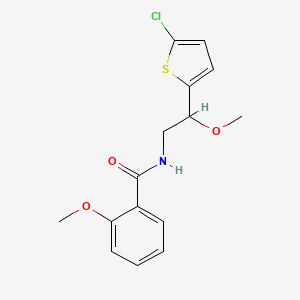

![N-(3,5-dimethylphenyl)-N-(3-fluoro-4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877487.png)

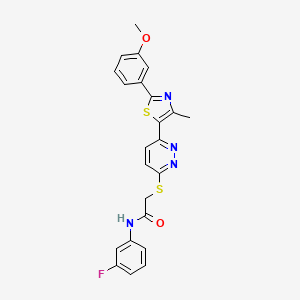

![N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2877489.png)

![2-[(5-Methylfuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2877494.png)

![[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2877502.png)

![N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine](/img/structure/B2877505.png)